Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate

Medicinal Chemistry Lipophilicity Drug Design

This 4-cyclohexyl-2-aminothiophene-3-carboxylate (XLogP 4.2) offers ~100× higher lipophilicity than 4-methyl analogs, guiding CNS hit-to-lead without extra lipophilic groups. Ambient storage saves HTS freezer costs and prevents freeze-thaw degradation. The 88–92°C melting point, lower than 4-phenyl analogs, supports hot-melt extrusion and spray-drying amorphous dispersion studies. As a Gewald reaction product, it's a validated reference for method development. ≥95% purity.

Molecular Formula C12H17NO2S
Molecular Weight 239.33
CAS No. 10413-33-9
Cat. No. B2585096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-cyclohexylthiophene-3-carboxylate
CAS10413-33-9
Molecular FormulaC12H17NO2S
Molecular Weight239.33
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1C2CCCCC2)N
InChIInChI=1S/C12H17NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3
InChIKeyGOUVICCLXVZKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (CAS 10413-33-9): An Overview for Scientific Procurement


Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (CAS 10413-33-9) is a heterocyclic building block featuring a 2-aminothiophene core with a methyl ester at the 3-position and a cyclohexyl substituent at the 4-position [1]. Its molecular formula is C12H17NO2S, with a molecular weight of 239.34 g/mol [2]. The compound is synthesized via variations of the Gewald reaction, a well-established method for constructing 2-aminothiophene scaffolds [3]. Commercially, it is offered at purities of 95% or higher, and its hazard classification includes H302 (harmful if swallowed) and H315-H319 (skin and eye irritation) .

Why Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate Cannot Be Replaced by Generic 2-Aminothiophene-3-carboxylates


Within the 2-aminothiophene-3-carboxylate class, the substituent at the 4-position dictates lipophilicity, solid-state behavior, and synthetic compatibility. Replacing the cyclohexyl group of methyl 2-amino-4-cyclohexylthiophene-3-carboxylate with a methyl or phenyl group alters key physicochemical parameters—such as logP, melting point, and crystallinity—which in turn affect partitioning in biological assays, solubility profiles, and ease of handling during synthesis [1]. These differences are not cosmetic; they directly influence the outcome of medicinal chemistry campaigns, material science formulations, and scale-up processes. Generic substitution without quantitative justification risks non-reproducibility and wasted resources.

Quantitative Differentiation of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate (CAS 10413-33-9) Against Closest Analogs


Superior Lipophilicity (XLogP 4.2) Enables Enhanced Membrane Permeability in Cell-Based Assays

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate exhibits a computed XLogP3-AA of 4.2 [1], which is significantly higher than its 4-methyl analog (XLogP 2.0) and its 4-phenyl analog (XLogP 3.3) [2]. This 2.2 log unit increase over the methyl analog corresponds to a >100-fold higher partition coefficient in octanol/water, predicting improved passive diffusion across lipid bilayers.

Medicinal Chemistry Lipophilicity Drug Design

Lower Melting Point (88-92°C) Improves Handling and Formulation Flexibility

The melting point of methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is reported as 88-92°C , which is approximately 50°C lower than the 4-phenyl analog (140-142°C) [1]. This lower melting point facilitates easier melt-processing or co-crystal formation and reduces the energy required for solubilization during compound handling.

Solid-State Chemistry Formulation Crystallinity

Ambient Storage Compatibility Reduces Cold-Chain Logistics Burden

While the 4-methyl analog (methyl 2-amino-4-methylthiophene-3-carboxylate) requires refrigerated storage at 2-8°C , methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is stable under long-term storage in a cool, dry place . This eliminates the need for cold-chain shipping and specialized refrigeration at the point of use.

Logistics Stability Procurement

High-Impact Applications for Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate Based on Verified Differentiation


CNS-Targeted Lead Optimization Requiring Elevated Lipophilicity

Medicinal chemistry programs targeting central nervous system (CNS) disorders often demand compounds with logP values between 2 and 5 to ensure blood-brain barrier penetration. With an XLogP of 4.2, methyl 2-amino-4-cyclohexylthiophene-3-carboxylate serves as a privileged scaffold for constructing CNS-penetrant libraries. Its lipophilicity is approximately 100-fold higher than the 4-methyl analog (XLogP 2.0), making it a more suitable starting point for CNS drug design [1]. Researchers can leverage this property to bias hit-to-lead campaigns toward brain-penetrant candidates without additional lipophilic appendages.

High-Throughput Screening Workflows with Ambient Stability Requirements

For high-throughput screening (HTS) facilities that process thousands of compounds monthly, cold storage capacity is a finite and expensive resource. Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate's ambient storage compatibility eliminates the need for valuable freezer space and reduces the risk of compound degradation due to freeze-thaw cycles . This logistical advantage streamlines compound management workflows and ensures consistent assay performance over extended screening campaigns.

Gewald Reaction-Based Diversity-Oriented Synthesis of 2-Aminothiophenes

The Gewald reaction is a cornerstone method for generating 2-aminothiophene libraries. Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is explicitly reported as a product of modified Gewald conditions using methylketone derivatives bearing leaving groups [2]. Researchers focused on reaction methodology development or library synthesis can use this compound as a validated reference standard to benchmark reaction yields and selectivity when exploring novel Gewald variants or telescoped sequences.

Formulation Studies Exploiting Lower Melting Point for Amorphous Solid Dispersions

The 88-92°C melting point of methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is significantly lower than that of the 4-phenyl analog (140-142°C) . This thermal property makes it more amenable to hot-melt extrusion or spray-drying techniques for generating amorphous solid dispersions. Pharmaceutical scientists evaluating formulation strategies for poorly soluble lead compounds can utilize this scaffold to study the relationship between molecular structure and amorphous stability without the need for high-temperature processing.

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